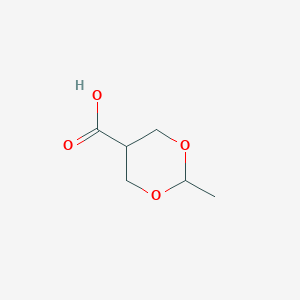

2-Methyl-1,3-dioxane-5-carboxylic acid

Descripción

2-Methyl-1,3-dioxane-5-carboxylic acid is a cyclic ketal derivative with a carboxylic acid functional group at the 5-position of the 1,3-dioxane ring. Typical methods involve reacting 2,2-bis(hydroxymethyl)propionic acid with aldehydes (e.g., benzaldehyde) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The resulting compounds are characterized by NMR, mass spectrometry, and X-ray crystallography, with melting points ranging from 170–180°C depending on substituents .

Propiedades

IUPAC Name |

2-methyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHRQFYDHJBUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations:

Substituent Effects on Reactivity and Applications: Aromatic Substituents (e.g., 2-Ph, 2-Br-Ph): Enhance thermal stability and insecticidal activity due to increased hydrophobicity and steric bulk . Oxo Group (e.g., MTC-COOH): Introduces a reactive ketone, enabling ring-opening polymerization for biodegradable polycarbonates . Alkyl Chains (e.g., 5-Et, 2,2-diMe): Improve solubility in non-polar solvents, making these derivatives suitable for hydrophobic intermediates .

Synthetic Methodologies :

- All analogs are synthesized via acid-catalyzed ketalization using 2,2-bis(hydroxymethyl) acids (e.g., propionic or butyric acid derivatives) and aldehydes (e.g., benzaldehyde, 2-bromobenzaldehyde) .

- Post-synthetic modifications, such as esterification (e.g., methyl ester formation), are employed to tailor reactivity .

Crystallographic Insights :

- Halogenated derivatives (e.g., 2-Cl-Ph, 2-Br-Ph) form isotypic crystal structures with similar packing motifs, suggesting predictable solid-state behavior for material design .

Spectroscopic Characterization :

Métodos De Preparación

Ester-to-Amide Conversion

The synthesis begins with the treatment of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid esters (e.g., methyl or ethyl esters) with aqueous ammonia. This step proceeds via nucleophilic acyl substitution, where ammonia displaces the alkoxy group to form 5-aminocarbonyl-2,2-dimethyl-1,3-dioxane (Formula III). Reaction conditions include:

Table 1: Ester Substrates and Reaction Outcomes

| Ester Derivative | Ammonia Concentration | Reaction Time | Yield |

|---|---|---|---|

| Methyl ester | 30% aqueous | 24 hours | 99% |

| Ethyl ester | 28% aqueous | 18 hours | 95% |

Hofmann-Type Rearrangement

The amide intermediate undergoes Hofmann rearrangement using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide. Key steps include:

-

Hypobromite Preparation : Bromine (6 g, 37.5 mmol) added to NaOH (4.5 g, 112.5 mmol) in water at 0°C.

-

Rearrangement Conditions :

The mechanism involves bromamide intermediate formation, followed by elimination of CO₂ and migration of the alkyl group to yield 5-amino-2,2-dimethyl-1,3-dioxane, which is subsequently oxidized to the carboxylic acid.

Industrial-Scale Production

Process Optimization

Industrial protocols prioritize cost efficiency and safety:

Table 2: Lab-Scale vs. Industrial Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Bromine Handling | Manual addition | Automated dosing |

| Purification | Distillation | Crystallization |

| Cycle Time | 20 hours | 18 hours |

Byproduct Management

-

Inorganic Salts : Removed via filtration (e.g., Na₂SO₄).

-

Unreacted Amide : ≤5% residual, recycled into subsequent batches.

Reaction Conditions and Kinetic Analysis

Critical Parameters

Temperature Profiling

Table 3: Temperature-Dependent Yield

| Temperature Range | Yield (%) | Byproducts (%) |

|---|---|---|

| 70–75°C | 62 | 12 |

| 80–85°C | 74 | 5 |

| 90–95°C | 68 | 18 |

Analytical Characterization

Purity Assessment

Structural Validation

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (d, J = 12 Hz, 2H, dioxane OCH₂), 3.82 (s, 3H, COOH), 1.48 (s, 6H, CH₃).

-

X-ray Crystallography : Confirms chair conformation with equatorial carboxylic acid group.

Recent Advances and Alternatives

Hypochlorite-Mediated Rearrangement

Enzymatic Approaches

-

Lipase-Catalyzed Esterification : Explored for greener synthesis but limited by enzyme stability at >50°C.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.